Taurolidine vs. Heparin: 71% Reduction in CRBSI Risk in Pivotal Phase 3 Hemodialysis Trial
In a randomized, double-blind, active-control, phase 3 study (LOCK IT-100) involving 795 hemodialysis patients, a catheter lock solution of taurolidine 13.5 mg/mL plus heparin 1000 units/mL demonstrated a 71% reduction in the risk of developing a catheter-related bloodstream infection (CRBSI) compared to heparin 1000 units/mL alone [1]. The event rates were 0.13 per 1000 catheter days for the taurolidine/heparin group versus 0.46 per 1000 catheter days for the heparin-only group (HR 0.29, 95% CI 0.14-0.62, P < 0.001) [1]. This reduction was achieved with a comparable safety profile and no increase in catheter removal for any reason or loss of patency [1].
| Evidence Dimension | CRBSI risk reduction |
|---|---|
| Target Compound Data | Event rate: 0.13 per 1000 catheter days; 9/397 patients (2%) with CRBSI |
| Comparator Or Baseline | Heparin (1000 units/mL): Event rate: 0.46 per 1000 catheter days; 32/398 patients (8%) with CRBSI |
| Quantified Difference | 71% risk reduction (HR 0.29, 95% CI 0.14-0.62, P < 0.001) |
| Conditions | Multicenter, phase 3 randomized controlled trial in adults with kidney failure undergoing maintenance hemodialysis via central venous catheter (N=795) |
Why This Matters
This large-scale clinical evidence directly supports procurement of the specific taurolidine/heparin formulation for hemodialysis catheter lock applications, as the quantitative benefit over standard heparin lock is both substantial and statistically validated.
- [1] Agarwal AK, et al. Taurolidine/Heparin Lock Solution and Catheter-Related Bloodstream Infection in Hemodialysis: A Randomized, Double-Blind, Active-Control, Phase 3 Study. Clinical Journal of the American Society of Nephrology. 2023; 18(11): 1446–1455. View Source
